1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol
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Overview
Description
1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol typically involves the reaction of 2-nitrobenzaldehyde with trifluoroacetone in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-2-(2-nitrophenyl)-2-propanone.
Reduction: Formation of 1,1,1-trifluoro-2-(2-aminophenyl)-2-propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane
- 2-Nitro-4-(trifluoromethyl)benzonitrile
Uniqueness
1,1,1-Trifluoro-2-(2-nitrophenyl)-2-propanol is unique due to the combination of trifluoromethyl and nitrophenyl groups on a propanol backbone. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8F3NO3 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(2-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C9H8F3NO3/c1-8(14,9(10,11)12)6-4-2-3-5-7(6)13(15)16/h2-5,14H,1H3 |
InChI Key |
YXUUANHTOGDQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])(C(F)(F)F)O |
Origin of Product |
United States |
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